molecular formula C12H12BrNO4 B8396741 Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate

Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate

Cat. No. B8396741
M. Wt: 314.13 g/mol
InChI Key: FJJYJRKWHRHIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960552B2

Procedure details

Ethyl chlorooxoacetate (352.7 μL, 3.15 mmol) was added to 1-(2-amino-5-bromophenyl)ethanone (519.8 mg, 2.43 mmol, Example 34c) and pyridine (589.1 μL, 7.28 mmol) in dichloromethane (8 mL) at 0° C. under argon and the reaction was allowed to warm to room temperature and stirred for 17 hours. Water was added, and the solution was extracted with diethyl ether. The organic layer was washed with 10% citric acid, then saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography eluting with 1:4 ethyl acetate:hexanes to give 648.7 mg (85%) of ethyl[(2-acetyl-4-bromophenyl)amino](oxo)acetate as a solid. 1H NMR (400 MHz, d6-DMSO): δ 12.61 (s, 1H), 8.47 (d, J=9 Hz, 1H), 8.26 (d, J=2 Hz, 1H), 7.88 (dd, J=9, 2 Hz, 1H), 4.31 (q, J=7 Hz, 2H), 2.69 (s, 3H), 1.32 (t, J=7 Hz, 3H). ESI-LCMS m/z 314 (M+H)+.
Quantity
352.7 μL
Type
reactant
Reaction Step One
Quantity
519.8 mg
Type
reactant
Reaction Step One
Quantity
589.1 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](=[O:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[C:17](=[O:19])[CH3:18].N1C=CC=CC=1.O>ClCCl>[CH2:6]([O:5][C:3](=[O:4])[C:2]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[C:17](=[O:19])[CH3:18])=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
352.7 μL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
519.8 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)C(C)=O
Name
Quantity
589.1 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with 10% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium bicarbonate, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 1:4 ethyl acetate

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)OC(C(=O)NC1=C(C=C(C=C1)Br)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 648.7 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.